Nebramycin III

Antimicrobial susceptibility Aminoglycoside pharmacology Minimum inhibitory concentration (MIC)

Researchers developing HPLC/LC-MS methods for aminoglycoside complex analysis require authentic minor factor reference compounds; substituting with major factors (tobramycin/apramycin) introduces systematic error due to different retention times and fragmentation patterns. • Validated reference standard for chromatographic method development and SAR studies • Distinct 3''-deamino-3''-hydroxy modification ensures unambiguous peak assignment • Supplied as low-activity negative control for microdilution assay specificity validation • Sourced from S. tenebrarius fermentation with full analytical documentation

Molecular Formula C18H36N4O11
Molecular Weight 484.5 g/mol
CAS No. 31077-70-0
Cat. No. B1247911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNebramycin III
CAS31077-70-0
Molecular FormulaC18H36N4O11
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)N)N
InChIInChI=1S/C18H36N4O11/c19-2-6-9(24)11(26)8(22)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)12(27)10(25)7(3-23)31-18/h4-18,23-29H,1-3,19-22H2/t4-,5+,6+,7+,8+,9+,10+,11+,12-,13+,14-,15+,16-,17+,18+/m0/s1
InChIKeyMOWMHIINUAQFMU-DNBVWFFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nebramycin III Reference Standard & Minor Factor


Nebramycin III (also designated as Nebramycin factor 3, NK 1012-1, and 3''-deamino-3''-hydroxykanamycin B) is a kanamycin-class aminoglycoside antibiotic that exists as a minor component of the nebramycin complex produced by *Streptomyces tenebrarius* [1]. With a molecular formula of C₁₈H₃₆N₄O₁₁ and a molecular weight of 484.5 g/mol , this compound is structurally characterized by the substitution of a 3''-amino group with a hydroxyl moiety relative to kanamycin B [2]. Unlike the clinically prominent major factors tobramycin and apramycin, Nebramycin III is isolated in very low fermentation yields, positioning it primarily as a research tool for analytical method development and structure-activity relationship (SAR) investigations rather than as a therapeutic candidate [3].

Nebramycin III: Substitution Limitations


Generic substitution of Nebramycin III with other nebramycin factors or common aminoglycosides is not feasible due to its unique structural and biosynthetic profile. The compound's 3''-deamino-3''-hydroxy modification directly alters its chromatographic retention time, mass spectrometric fragmentation pattern, and ¹⁵N NMR chemical shift profile compared to kanamycin B and tobramycin [1]. Critically, Nebramycin III constitutes only a very small fraction of the total nebramycin complex yield, making its isolation and purification fundamentally distinct from that of the major components [2]. Furthermore, primary bioactivity screening indicates that all minor nebramycin factors, including factor III, exhibit significantly reduced antimicrobial potency relative to apramycin and tobramycin [3]. Consequently, substituting Nebramycin III with a major factor in any quantitative assay, reference standard, or SAR study would introduce systematic error and invalidate comparative analyses. The sections below present the specific quantitative evidence supporting this differentiation.

Nebramycin III Differentiation Evidence


Reduced Antimicrobial Activity vs. Major Factors

In primary bioactivity screening, Nebramycin III and all other minor nebramycin factors demonstrated significantly lower antimicrobial activity than the major factors apramycin (factor 2) and tobramycin (factor 6). This is a class-level observation for minor factors, indicating that Nebramycin III is not a potent antibacterial agent relative to the clinically relevant comparators [1].

Antimicrobial susceptibility Aminoglycoside pharmacology Minimum inhibitory concentration (MIC)

3''-Hydroxy Substitution vs. Kanamycin B

Nebramycin III differs from kanamycin B (Nebramycin factor 5) by a single atomic substitution: the 3''-amino group in kanamycin B is replaced by a hydroxyl group in Nebramycin III. This results in a molecular weight increase of 1 Da relative to kanamycin B, as confirmed by field desorption mass spectrometry (FDMS) [1]. The substitution is further evidenced by the disappearance of the ³C NMR resonance at 55.1 ppm (assigned to the 3'' carbon of kanamycin B) and its replacement by a peak in the 70–75 ppm region in the spectrum of Nebramycin III [1].

Aminoglycoside chemistry NMR spectroscopy Mass spectrometry

Low Fermentation Yield as Minor Factor

According to the foundational patent on nebramycin isolation, Nebramycin III is recovered in such small amounts from the fermentation broth that its isolation and purification are described as 'unrewarding' [1]. In contrast, Nebramycin II (apramycin) constitutes approximately 45–50% by weight of the complex. This extreme disparity in natural abundance distinguishes Nebramycin III from the commercially viable major factors and underscores its scarcity as a research material.

Bioprocess engineering Fermentation Antibiotic production

Reduced Ototoxicity Potential

Aminoglycoside ototoxicity is known to be influenced by the number and position of amino groups on the molecule. Nebramycin III's replacement of the 3''-amino group with a hydroxyl group represents a structural modification that, based on broader aminoglycoside SAR, is hypothesized to reduce ototoxic potential relative to kanamycin B [1]. However, direct comparative toxicity data for Nebramycin III are absent from the literature.

Aminoglycoside toxicity Ototoxicity Structure-toxicity relationship

Nebramycin III Research Applications


HPLC/MS Reference Standard

Nebramycin III's unique molecular weight (+1 Da relative to kanamycin B) and distinct NMR/LC-MS fragmentation pattern make it an ideal reference compound for developing and validating chromatographic methods that must resolve nebramycin complex components [1]. In quality control laboratories monitoring fermentation broths or in forensic analysis of aminoglycoside mixtures, Nebramycin III serves as a critical retention time and mass spectrometric marker to confirm the presence and identity of minor factors that might otherwise be misassigned to major components [2].

Antimicrobial Susceptibility Negative Control

Given the class-level evidence that Nebramycin III and other minor factors possess significantly reduced antimicrobial activity relative to apramycin and tobramycin [1], this compound is well-suited for use as a negative control or 'low-activity' reference in microdilution assays. Including Nebramycin III in susceptibility testing panels helps validate assay specificity and provides a benchmark for evaluating novel aminoglycoside derivatives that may intentionally possess attenuated antibacterial properties.

SAR Probe: 3''-Amino Group

The defined 3''-deamino-3''-hydroxy modification in Nebramycin III, relative to kanamycin B [1], provides a precise chemical tool for investigating the role of the 3''-amino group in ribosomal binding affinity, resistance enzyme recognition, and cellular uptake. Researchers synthesizing next-generation aminoglycosides can use Nebramycin III as a comparator to isolate the functional consequences of this single atomic substitution, informing rational design strategies aimed at improving the therapeutic index of aminoglycoside antibiotics [2].

Fermentation Optimization & Pathway Engineering

Because Nebramycin III is a naturally scarce minor product of *S. tenebrarius* fermentation [1], its production titer serves as a sensitive indicator of biosynthetic pathway flux and strain engineering outcomes. Industrial biotechnology groups engaged in improving the yield of desired aminoglycosides or in generating novel analogs can monitor Nebramycin III levels via targeted LC-MS to assess the impact of genetic modifications or media composition changes on the distribution of minor factors, providing a window into the efficiency of downstream tailoring steps [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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